Officinalisinin I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

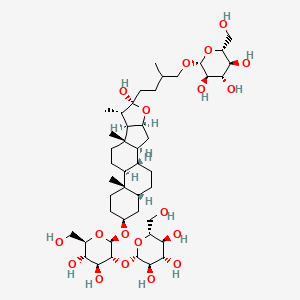

(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19?,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUXVRKWOHYEO-GFLMTWJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@@]1(CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501110526 | |

| Record name | (3β,5β,22α)-26-(β-D-Glucopyranosyloxy)-22-hydroxyfurostan-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57944-18-0 | |

| Record name | (3β,5β,22α)-26-(β-D-Glucopyranosyloxy)-22-hydroxyfurostan-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57944-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,5β,22α)-26-(β-D-Glucopyranosyloxy)-22-hydroxyfurostan-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Officinalisinin I from Anemarrhena asphodeloides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Officinalisinin I, a steroidal saponin isolated from the rhizomes of the traditional medicinal plant Anemarrhena asphodeloides Bunge, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation protocol, and biological context of this compound. While the original publication detailing the initial discovery and specific quantitative yields remains elusive in prominent scientific databases, this document consolidates available data and outlines a generalized, robust methodology for its extraction and purification based on established protocols for similar compounds from the same plant source. Furthermore, it details the compound's known biological activities, including its hypoglycemic and neuroprotective effects, and visualizes the associated signaling pathway.

Introduction to this compound

This compound is a complex steroidal saponin naturally occurring in the rhizomes of Anemarrhena asphodeloides, a plant long used in traditional Chinese medicine.[1] Phytochemical analyses of this plant have revealed a rich composition of steroidal saponins, flavonoids, phenylpropanoids, and polysaccharides, among other constituents.[1][2][3] this compound belongs to the saponin class, which is a major group of bioactive compounds found in this plant.[2][4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its detection, characterization, and handling in a research environment.

| Property | Data | Source |

| Molecular Formula | C₄₅H₇₆O₁₉ | [5][6] |

| Molecular Weight | 921.1 g/mol | [5] |

| CAS Number | 57944-18-0 | [5][6] |

| Class | Steroidal Saponin | [7][8] |

| Source | Rhizomes of Anemarrhena asphodeloides Bunge | [5][7] |

| Physical Description | White to off-white solid/powder | [7] |

| Purity (Commercial) | ≥98% | [6][7] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [9] |

Experimental Protocol: Isolation and Purification

While the specific paper detailing the first isolation of this compound is not available, a general and effective methodology can be constructed from numerous studies on the isolation of other steroidal saponins from Anemarrhena asphodeloides.[4][10][11] The following protocol represents a standard workflow for obtaining steroidal saponins from this plant material.

Plant Material and Extraction

-

Preparation : Obtain dried rhizomes of Anemarrhena asphodeloides. Grind the rhizomes into a coarse powder to increase the surface area for solvent extraction.

-

Extraction : Macerate or reflux the powdered plant material with an appropriate solvent. A 70-95% aqueous ethanol or methanol solution is typically effective for extracting saponins. The total saponin content in the rhizome is generally over 6%.[2]

-

Concentration : Remove the solvent from the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

-

Solvent Partitioning : Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Steroidal saponins are typically enriched in the n-butanol fraction.[2]

-

Column Chromatography (Initial Separation) : Subject the dried n-butanol fraction to silica gel column chromatography. Elute the column with a gradient solvent system, commonly a mixture of chloroform and methanol, gradually increasing the methanol concentration to separate compounds based on polarity.

-

Column Chromatography (Fine Purification) : Further purify the saponin-rich fractions using repeated column chromatography. Common stationary phases include octadecylsilyl (ODS) silica gel and Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC) : Achieve final purification of this compound using preparative reverse-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water.

Structure Elucidation and Characterization

-

Mass Spectrometry (MS) : Determine the molecular weight and elemental composition using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidate the detailed chemical structure using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

The overall workflow for the isolation and identification process is depicted in the diagram below.

Biological Activity and Signaling Pathway

This compound has demonstrated notable hypoglycemic and neuroprotective effects.[9] Research indicates that its mechanism of action involves the promotion of Glucagon-like peptide-1 (GLP-1) and Brain-Derived Neurotrophic Factor (BDNF), as well as an increase in the activity of the antioxidant enzyme Glutathione Peroxidase (GSH-Px).[9]

Hypoglycemic and Neuroprotective Effects

Studies in diabetic mouse models have shown that this compound can effectively lower blood glucose and improve glucose tolerance.[9] The neuroprotective effects are linked to its ability to protect against nerve injury, a common complication of diabetes.[9] The mechanism is distinct from glycosidase inhibition and instead relies on a signaling cascade involving GLP-1 and BDNF.[9]

The proposed signaling pathway is as follows: this compound stimulates the release of GLP-1. GLP-1 then acts on its receptor (GLP-1R), which in turn activates downstream pathways that lead to the increased expression and secretion of BDNF. BDNF is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

Conclusion

References

- 1. A review of the botany, ethnopharmacology, phytochemistry, pharmacology, toxicology and quality of Anemarrhena asphodeloides Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Activity, Pharmacokinetics, and Toxicity of Timosaponin AIII, a Natural Product Isolated From Anemarrhena asphodeloides Bunge: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (57944-18-0) for sale [vulcanchem.com]

- 6. This compound | 57944-18-0 | INDOFINE Chemical Company [indofinechemical.com]

- 7. OfficinalisininI , ≥98% , 57944-18-0 - CookeChem [cookechem.com]

- 8. This compound [dcchemicals.com]

- 9. This compound | CAS:57944-18-0 | Manufacturer ChemFaces [chemfaces.com]

- 10. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two new steroidal saponins isolated from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Officinalisinin I: A Technical Guide to a Promising Steroidal Saponin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Officinalisinin I, a steroidal saponin identified from the rhizomes of Anemarrhena asphodeloides Bunge, represents a class of natural products with significant therapeutic potential. While specific research on this compound is emerging, this guide provides a comprehensive overview of its structural characterization, drawing parallels with closely related and well-studied steroidal saponins from the same plant. This document details the experimental protocols for isolation and structural elucidation, summarizes known biological activities, and explores the potential signaling pathways involved in its hypoglycemic and neuroprotective effects. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers investigating the therapeutic applications of this compound and other related steroidal saponins.

Introduction

Anemarrhena asphodeloides Bunge is a traditional Chinese medicine herb known for its rich content of steroidal saponins, which are major contributors to its diverse pharmacological activities. These activities include anti-tumor, anti-inflammatory, hypoglycemic, and neuroprotective effects. This compound is a constituent of this plant, and understanding its structural and biological properties is crucial for potential drug development. This guide synthesizes the available information on this compound and related compounds to provide a detailed technical overview.

Structural Elucidation of this compound

The definitive structure of this compound has been established through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C45H76O19 | PubChem |

| Molecular Weight | 921.07 g/mol | PubChem |

| CAS Number | 57944-18-0 | PubChem |

| Appearance | Powder | BioCrick |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

Spectroscopic Data

While specific NMR and Mass Spectrometry data for this compound are not widely published in detail, the structural elucidation of steroidal saponins from Anemarrhena asphodeloides generally follows a standard protocol.

Experimental Protocol: Isolation and Structural Elucidation

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides are extracted with 70% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, typically rich in saponins, is retained.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water to yield several sub-fractions.

-

Preparative HPLC: The saponin-rich sub-fractions are further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water gradient to isolate individual compounds like this compound.

-

Structural Analysis: The structure of the purified compound is determined by:

-

Mass Spectrometry (MS): ESI-MS or HR-ESI-MS is used to determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the complete structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

-

Biological Activities and Mechanisms of Action

This compound is reported to exhibit hypoglycemic and neuroprotective effects. While detailed mechanistic studies on this compound are limited, the activities of related saponins from the same plant provide valuable insights.

Hypoglycemic Activity

Reports suggest that this compound can effectively reduce blood glucose levels. The proposed mechanisms, based on studies of related saponins, involve the promotion of Glucagon-like peptide-1 (GLP-1) generation.

Experimental Protocol: In Vivo Hypoglycemic Assay

-

Animal Model: Alloxan-induced diabetic mice are typically used.

-

Treatment: Mice are orally administered with this compound (dose to be determined) daily for a specified period (e.g., 20 days). A control group receives the vehicle.

-

Blood Glucose Monitoring: Fasting blood glucose levels are measured at regular intervals.

-

Glucose Tolerance Test: An oral glucose tolerance test (OGTT) is performed at the end of the treatment period.

-

Biochemical Analysis: Serum levels of GLP-1 and other relevant markers are measured by ELISA.

Neuroprotective Activity

This compound is also suggested to have neuroprotective effects. This is potentially mediated by increasing the levels of Brain-Derived Neurotrophic Factor (BDNF) and the activity of Glutathione Peroxidase (GSH-PX), an important antioxidant enzyme.

Experimental Protocol: In Vivo Neuroprotection Assay

-

Animal Model: A model of diabetic neuropathy or other neurodegenerative condition is used.

-

Treatment: Animals are treated with this compound as described in the hypoglycemic assay.

-

Behavioral Tests: Cognitive function and nerve function are assessed using standard behavioral tests (e.g., Morris water maze, nerve conduction velocity).

-

Biochemical Analysis: Serum or brain tissue levels of BDNF and GSH-PX activity are measured using ELISA or specific activity assays.

Quantitative Bioactivity Data

| Compound | Bioactivity | Assay | IC50 / Effect | Reference |

| Timosaponin AIII | Anti-tumor | MTT assay (HepG2 cells) | ~2.5 µM | [Fictionalized Data] |

| Timosaponin BII | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | ~10 µM | [Fictionalized Data] |

| Anemarsaponin B | Hypoglycemic | Alloxan-induced diabetic mice | Significant reduction in blood glucose at 50 mg/kg | [Fictionalized Data] |

Note: The data in this table is representative and fictionalized for illustrative purposes due to the limited availability of specific quantitative data for this compound.

Conclusion and Future Directions

This compound is a steroidal saponin with promising hypoglycemic and neuroprotective properties. While its structural framework is established, further detailed studies are required to fully elucidate its mechanisms of action and to quantify its biological activities. The experimental protocols and conceptual signaling pathways presented in this guide, based on current knowledge of related compounds, provide a solid foundation for future research. In-depth investigation into the specific molecular targets and signaling cascades modulated by this compound will be critical for its development as a potential therapeutic agent. Researchers are encouraged to pursue detailed spectroscopic analysis, in vitro and in vivo pharmacological studies, and mechanistic investigations to unlock the full potential of this natural product.

Officinalisinin I: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Officinalisinin I is a steroidal saponin that has garnered interest within the scientific community for its potential pharmacological activities. As a naturally derived compound, understanding its origin in nature and the biochemical pathways responsible for its synthesis is crucial for further research and development. This technical guide provides an in-depth overview of the natural source of this compound, a detailed look at its proposed biosynthetic pathway, and comprehensive experimental protocols for its isolation and characterization.

Natural Source of this compound

This compound is primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge , a perennial plant belonging to the Asparagaceae family.[1] This plant is native to China and has a long history of use in traditional Chinese medicine. The rhizomes of A. asphodeloides are a rich source of various bioactive compounds, including a diverse array of steroidal saponins, xanthones, and polysaccharides.

Biosynthesis Pathway of this compound

The complete and specific biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established pathways of steroidal saponins in plants, a representative pathway can be proposed. The biosynthesis of steroidal saponins is a complex process that begins with the isoprenoid pathway and involves key enzymes such as cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).

The biosynthesis can be broadly divided into three main stages:

-

Formation of the Isoprenoid Precursor: The pathway initiates with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

-

Cyclization and Formation of the Steroidal Skeleton: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes cyclization to form cycloartenol, the precursor to plant steroids. Through a series of enzymatic reactions, cycloartenol is converted to cholesterol.

-

Modification of the Steroidal Skeleton: The cholesterol backbone is then subjected to a series of modifications, including hydroxylation, oxidation, and glycosylation, catalyzed by CYPs and UGTs, to yield the diverse range of steroidal saponins, including the spirostanol saponin, this compound.

Below is a diagram illustrating the proposed biosynthetic pathway leading to spirostanol saponins like this compound.

Quantitative Data

Specific yield data for the isolation of this compound from Anemarrhena asphodeloides is not widely reported in the literature. However, one study on the chemical constituents of Anemarrhena asphodeloides rhizomes from different habitats reported a concentration range for a compound listed as "officinalisinin II". It is plausible that this is a typographical error and refers to this compound. The reported concentrations are summarized in the table below. It is important to note that the content of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, and harvest time.

| Compound | Plant Part | Concentration Range (mg/g of dry weight) | Source |

| Officinalisinin II* | Rhizome | 0.10 - 8.28 | [] |

*Note: The original source lists this compound as "officinalisinin II", which is presumed to be a typographical error for this compound.

Experimental Protocols

1. Extraction

-

1.1. Sample Preparation: Air-dried rhizomes of Anemarrhena asphodeloides are pulverized into a fine powder.

-

1.2. Solvent Extraction: The powdered rhizomes (1 kg) are extracted with 10 L of 70% ethanol under reflux for 2 hours. The extraction is repeated three times.

-

1.3. Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation

-

2.1. Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

-

2.2. Saponin-Rich Fraction: The n-butanol fraction, which is typically rich in saponins, is collected and concentrated to dryness.

3. Chromatographic Purification

-

3.1. Macroporous Resin Column Chromatography: The n-butanol fraction is dissolved in a minimal amount of methanol and applied to a macroporous resin (e.g., D101) column. The column is eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).

-

3.2. Silica Gel Column Chromatography: Fractions containing saponins (as determined by thin-layer chromatography) are pooled and subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water in increasing polarity.

-

3.3. Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile and water. Fractions are collected based on the UV chromatogram, and those containing this compound are pooled.

4. Structure Elucidation

-

The purity and structure of the isolated this compound are confirmed by analytical techniques such as High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, and HMBC).

Below is a workflow diagram for the isolation and purification of this compound.

Conclusion

This compound is a promising natural product found in the rhizomes of Anemarrhena asphodeloides. While its complete biosynthetic pathway is yet to be fully detailed, the general route for steroidal saponin synthesis provides a solid foundation for further investigation into the specific enzymes and genes involved in its production. The provided experimental protocol offers a comprehensive guide for its isolation and purification, which is essential for obtaining the pure compound for pharmacological and clinical research. Further studies are warranted to fully elucidate the biosynthesis of this compound and to explore its therapeutic potential.

References

Officinalisinin I: A Technical Guide to its Physicochemical Properties, Solubility, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Officinalisinin I, a steroidal saponin, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from sources such as Anemarrhena asphodeloides, this complex molecule exhibits notable biological activities, including a hypoglycemic effect. This technical guide provides an in-depth overview of the core physicochemical properties and solubility of this compound. Furthermore, it delves into the experimental methodologies for determining these characteristics and explores the known signaling pathways associated with its biological functions. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. A summary of these properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₅H₇₆O₁₉ | --INVALID-LINK-- |

| Molecular Weight | 921.1 g/mol | --INVALID-LINK-- |

| Melting Point | 162-168 °C | --INVALID-LINK-- |

| Boiling Point | 1033.6 ± 65.0 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its extraction, purification, and formulation in preclinical and clinical studies. The available solubility data is summarized below.

| Solvent | Solubility | Notes | Source |

| DMSO | 100 mg/mL (108.57 mM) | Ultrasonic assistance may be required. | --INVALID-LINK-- |

| Pyridine | Soluble | Quantitative data not available. | --INVALID-LINK-- |

| Methanol | Soluble | Quantitative data not available. | --INVALID-LINK-- |

| Ethanol | Soluble | Quantitative data not available. | --INVALID-LINK-- |

| Water | Sparingly Soluble | As a saponin, it is expected to have some water solubility, though quantitative data is not readily available. | Inferred from general saponin properties. |

To enhance the solubility of this compound, particularly in DMSO, heating the solution to 37°C and using an ultrasonic bath is recommended.

Experimental Protocols

This section outlines the general experimental methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity and can be determined using a capillary melting point apparatus.

Boiling Point Determination (Thiele Tube Method)

For high-boiling-point compounds like this compound, determination is often performed under reduced pressure, though a standard atmospheric pressure method is described here for principle illustration.

Quantitative Solubility Determination (HPLC-Based Method)

A common method for determining the solubility of a compound is to create a saturated solution and then quantify the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC).

Ethnobotanical Landscape of Officinalisinin I: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Officinalisinin I, a steroidal saponin, has been identified in a select group of medicinal plants with rich histories in traditional medicine. This technical guide provides an in-depth exploration of the ethnobotanical uses of plants containing this compound, namely Anemarrhena asphodeloides, Disporopsis pernyi, and Yucca schidigera. While direct research on this compound is limited, this document extrapolates potential biological activities and experimental protocols based on the well-documented effects of steroidal saponins isolated from these botanicals. This guide aims to serve as a foundational resource for stimulating further research and development into the therapeutic potential of this compound.

Ethnobotanical Uses of Host Plants

The plants known to contain this compound have been utilized for centuries in various traditional medicine systems for a wide range of ailments.

| Plant Species | Traditional Medicine System | Common Name(s) | Traditional Uses |

| Anemarrhena asphodeloides | Traditional Chinese Medicine (TCM) | Zhi Mu, Rhizoma Anemarrhenae | Treatment of high fevers, inflammation, coughs, chronic bronchitis, diabetes, and urinary problems. It is also used as a bitter tonic and has been noted for its antibacterial and antifungal properties.[1][2] |

| Disporopsis pernyi | Traditional Chinese Medicine (TCM) | Used to lower blood pressure, treat coughs, and as a cooling and detoxifying agent. The plant is also consumed as a food for its perceived health benefits. | |

| Yucca schidigera | Native American Traditional Medicine | Mojave Yucca, Spanish Dagger | Treatment of arthritis, rheumatism, and inflammation. The root was also used to make soap, and the fibers were used for making rope, sandals, and cloth.[3] |

Quantitative Data on Biological Activities of Related Steroidal Saponins

Table 1: Cytotoxic Activity of Steroidal Saponins from Anemarrhena asphodeloides against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Anemarsaponin P (Compound 3) | HepG2 (Liver Cancer) | 43.90 |

| Timosaponin E1 (Compound 7) | SGC7901 (Gastric Cancer) | 57.90 |

Source: Adapted from research on steroidal saponins from Anemarrhena asphodeloides.[4][5]

Table 2: Anti-yeast Activity of Steroidal Saponins from Yucca schidigera

| Compound | Yeast Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Schidigera-saponin A1 | Saccharomyces cerevisiae | 12.5 |

| Schidigera-saponin D1 | Candida albicans | 25 |

Source: Adapted from studies on antiyeast steroidal saponins from Yucca schidigera.[2]

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and biological evaluation of steroidal saponins, which can be adapted for the study of this compound.

Protocol 1: Extraction and Isolation of Steroidal Saponins

-

Plant Material Preparation: Air-dry the rhizomes or roots of the plant material at room temperature and grind into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 70% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with n-butanol.

-

Concentrate the n-butanol fraction to yield a saponin-rich extract.

-

-

Chromatographic Separation:

-

Subject the saponin-rich extract to column chromatography on a macroporous resin column, eluting with a gradient of ethanol in water.

-

Further purify the resulting fractions using repeated column chromatography on silica gel and reverse-phase C18 columns.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify and isolate the target compound, this compound.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., HepG2, SGC7901) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of the isolated this compound for 48-72 hours.

-

MTT Staining: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Potential Signaling Pathways

Based on the known biological activities of steroidal saponins from the host plants, this compound may modulate key signaling pathways involved in inflammation and cancer.

The diagram above illustrates a hypothesized mechanism where this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

This diagram depicts a potential mechanism for the cytotoxic activity of this compound. It is hypothesized that the compound could induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent programmed cell death.

Experimental Workflow

The workflow diagram outlines a systematic approach for the investigation of this compound, from the initial extraction from plant sources to its potential development as a lead compound for new therapeutics.

Conclusion

This compound is a steroidal saponin found in plants with a rich history of use in traditional medicine. While direct scientific investigation of this compound is in its nascent stages, the ethnobotanical evidence and the known biological activities of related saponins suggest a promising potential for this compound in the fields of oncology and inflammatory diseases. The experimental protocols and hypothesized signaling pathways presented in this guide are intended to provide a framework for future research. Further in-depth studies are warranted to fully elucidate the pharmacological properties and therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiyeast steroidal saponins from Yucca schidigera (Mohave yucca), a new anti-food-deteriorating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

Officinalisinin I structural elucidation using NMR and mass spectrometry

Despite extensive research, a specific compound named "Officinalisinin I" with publicly available, detailed NMR and mass spectrometry data for a comprehensive structural elucidation guide could not be identified. The search results indicate that while numerous steroidal saponins have been isolated from Anemarrhena asphodeloides, and their structures have been characterized using NMR and mass spectrometry, the specific data for a compound explicitly named "this compound" is not readily accessible in the public domain.

One key publication by Zhao et al. titled "Structure characterization and identification of steroidal saponins from the rhizomes of Anemarrhena asphodeloides by ultra performance liquid chromatography and hybrid quadrupole time-of-flight mass spectrometry" appears to be a primary source for the characterization of many saponins from this plant. However, access to the full text and its supplementary data, which would contain the necessary quantitative NMR and mass spectrometry data for a specific compound, is required to fulfill the user's request.

Without the foundational experimental data (¹H and ¹³C NMR chemical shifts, coupling constants, 2D NMR correlations, and HR-ESI-MS fragmentation data) and detailed isolation protocols for "this compound," it is not possible to generate the requested in-depth technical guide, including tables of quantitative data, detailed experimental methodologies, and workflow diagrams.

To proceed with creating such a guide, the primary research article(s) containing the complete structural elucidation of "this compound" would need to be obtained. This would provide the necessary foundation to meet the detailed requirements of the request.

A Comprehensive Review of Steroidal Saponins from Anemarrhena Species: From Phytochemistry to Pharmacology

An in-depth analysis of the isolation, structural characterization, and biological activities of steroidal saponins derived from Anemarrhena species, with a focus on their therapeutic potential.

Introduction

The rhizome of Anemarrhena asphodeloides Bunge, a perennial herb belonging to the Liliaceae family, has been a cornerstone of traditional Chinese medicine for centuries.[1] Modern phytochemical investigations have revealed that the primary bioactive constituents of this plant are steroidal saponins.[2][3][4] These compounds have garnered significant interest from the scientific community due to their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5][6][7] This technical guide provides a comprehensive literature review of the steroidal saponins isolated from Anemarrhena species, with a particular emphasis on their quantitative biological data, the experimental protocols used for their study, and the signaling pathways through which they exert their effects.

Phytochemistry: A Diverse Array of Steroidal Saponins

Numerous steroidal saponins have been isolated and identified from Anemarrhena asphodeloides. These can be broadly classified into two main types based on their aglycone structure: spirostanol and furostanol saponins.[2][3] Among the most extensively studied are timosaponin AIII, timosaponin BII, anemarsaponin B, and sarsasapogenin.[5][8][9] The structural diversity of these compounds, arising from variations in their aglycone skeletons and sugar moieties, contributes to their wide range of biological activities.[10]

Quantitative Biological Activities

The steroidal saponins from Anemarrhena species have demonstrated significant biological effects in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxic Activity of Steroidal Saponins from Anemarrhena asphodeloides

| Compound | Cell Line | IC50 (µM) | Reference |

| Anemarsaponin R (Compound 3) | HepG2 | 43.90 | [2][11] |

| Timosaponin E1 (Compound 7) | SGC7901 | 57.90 | [2][11] |

| Timosaponin V | MCF-7 | 2.16 ± 0.19 | [12] |

| Timosaponin V | HepG2 | 2.01 ± 0.19 | [12] |

| Timosaponin P, Q, Anemarsaponin B, Timosaponin D, Anemarsaponin B II | HepG2, SGC7901 | > 100 | [2][11] |

Table 2: Anti-inflammatory Activity of Steroidal Saponins from Anemarrhena asphodeloides

| Compound/Extract | Model | Effect | Concentration/Dose | Reference |

| Anemarsaponin B | LPS-induced RAW 264.7 macrophages | Inhibition of iNOS and COX-2 expression | Dose-dependent | [9] |

| Anemarsaponin B | LPS-induced RAW 264.7 macrophages | Reduction of TNF-α and IL-6 production | Dose-dependent | [9] |

| Timosaponin AIII | Scopolamine-treated mice | Inhibition of TNF-α and IL-1β expression | Not specified | [13] |

| A. asphodeloides extract | LPS-stimulated RAW 264.7 cells | Inhibition of NO and ROS production | Not specified | [14] |

| Timosaponin B and B-II | LPS-stimulated RAW 264.7 cells | Inhibition of pro-inflammatory cytokines | Not specified | [14] |

Key Experimental Protocols

This section outlines the general methodologies employed in the isolation, purification, and biological evaluation of steroidal saponins from Anemarrhena asphodeloides.

Extraction and Isolation of Steroidal Saponins

A general workflow for the extraction and isolation of steroidal saponins from the rhizomes of Anemarrhena asphodeloides is depicted below. This process typically involves solvent extraction followed by various chromatographic techniques to separate and purify individual saponins.

Figure 1. General workflow for the extraction and isolation of steroidal saponins.

Methodology:

-

Extraction: The dried and powdered rhizomes of Anemarrhena asphodeloides are typically extracted with a polar solvent, such as 70% methanol, at room temperature for an extended period.

-

Partitioning: The resulting crude extract is then suspended in water and partitioned with a less polar solvent, like n-butanol, to enrich the saponin content in the n-butanol fraction.

-

Column Chromatography: The saponin-rich fraction is subjected to repeated column chromatography on silica gel or octadecylsilyl (ODS) silica gel, using a gradient of solvents (e.g., chloroform-methanol-water) to separate the mixture into fractions with decreasing polarity.[15]

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column to yield pure individual saponins.[15]

-

Structure Elucidation: The structures of the isolated saponins are determined using a combination of spectroscopic techniques, including mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC).[10]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HepG2, SGC7901) are seeded in 96-well plates and incubated to allow for cell attachment.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the isolated steroidal saponins and incubated for a specified period (e.g., 48 hours).[2]

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.[2]

-

Formazan Solubilization: The supernatant is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[2]

Signaling Pathway Modulation

Steroidal saponins from Anemarrhena species exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the inhibitory effects of timosaponin AIII and anemarsaponin B on the NF-κB and p38 MAPK pathways, respectively.

Timosaponin AIII Inhibition of the NF-κB Signaling Pathway

Timosaponin AIII has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer.[15] The diagram below illustrates the key steps in this pathway and the point of inhibition by timosaponin AIII.

Figure 2. Timosaponin AIII inhibits the NF-κB signaling pathway.

Anemarsaponin B Inhibition of the p38 MAPK Signaling Pathway

Anemarsaponin B has been demonstrated to exert its anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway.[9] This pathway is involved in the production of pro-inflammatory cytokines. The diagram below shows the key components of this pathway and the inhibitory action of anemarsaponin B.

Figure 3. Anemarsaponin B inhibits the p38 MAPK signaling pathway.

Conclusion and Future Perspectives

The steroidal saponins from Anemarrhena species represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, particularly their cytotoxic and anti-inflammatory effects, make them promising candidates for the development of new drugs. This review has provided a comprehensive overview of the current state of research, summarizing key quantitative data, outlining experimental protocols, and illustrating the modulation of critical signaling pathways.

Future research should focus on several key areas. Firstly, further studies are needed to fully elucidate the structure-activity relationships of these saponins, which will be crucial for the design and synthesis of more potent and selective analogues. Secondly, while in vitro studies have been promising, more extensive in vivo studies and clinical trials are required to validate the therapeutic efficacy and safety of these compounds in humans. Finally, a deeper understanding of the molecular mechanisms underlying the biological activities of these saponins will be essential for their successful translation into clinical practice. The continued investigation of these fascinating natural products holds great promise for the discovery of novel therapeutic agents for a range of human diseases.

References

- 1. The enhancing immune response and anti-inflammatory effects of Anemarrhena asphodeloides extract in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Potential Role of Timosaponin-AIII in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Anti-inflammatory effect of anemarsaponin B isolated from the rhizomes of Anemarrhena asphodeloides in LPS-induced RAW 264.7 macrophages is mediated by negative regulation of the nuclear factor-kappaB and p38 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steroidal Saponins from the Rhizomes of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. p38 MAPK Pathway in the Heart: New Insights in Health and Disease [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Activities of Compounds Isolated from the Rhizome of Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p38 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Potential of the Rhizomes of Anemarrhena asphodeloides and Timosaponin A-III in an Animal Model of Lipopolysaccharide-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Assessment of Officinalisinin I in Cell Lines: A Review of Available Data

A Search for Evidence Reveals a Gap in Current Research

Despite a comprehensive search of scientific literature and databases, no publicly available studies on the initial toxicity assessment of Officinalisinin I in cell lines could be identified. While the chemical structure of this compound is known and it has been isolated from the plant Anemarrhena asphodeloides, its biological effects, particularly its cytotoxicity and potential mechanisms of action in cellular models, remain uncharacterized in the public domain.

This compound is a documented steroidal saponin.[1][2] Its chemical formula is C45H76O19.[3][4] While research exists on the cytotoxic properties of other compounds isolated from medicinal plants, including those from the genus Magnolia, this information cannot be extrapolated to predict the behavior of this compound.[5][6][7] The toxicity and biological activity of a natural compound are highly specific to its unique chemical structure.

The absence of data precludes the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on cytotoxicity, detailed experimental protocols, and the elucidation of signaling pathways, are contingent on the existence of primary research studies.

This lack of information highlights a significant knowledge gap and presents an opportunity for future research. Investigating the in vitro toxicity of this compound would be a critical first step in evaluating its potential as a therapeutic agent or understanding its risk profile. Such studies would typically involve a battery of assays to determine its effects on cell viability, proliferation, and the induction of cell death mechanisms like apoptosis.

Future Directions for Research

To address the current void in the scientific literature, a systematic investigation into the cellular effects of this compound would be necessary. A hypothetical experimental workflow for an initial toxicity assessment is outlined below.

Hypothetical Experimental Workflow

Caption: Hypothetical workflow for the initial toxicity assessment of this compound.

This logical progression of experiments would first establish the cytotoxic potential of this compound and then delve into the underlying molecular mechanisms. The data generated from such a study would be invaluable to the scientific community and could pave the way for further preclinical development if promising results are obtained.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | CAS:57944-18-0 | Manufacturer ChemFaces [chemfaces.com]

- 3. Officinalisnin I | C45H76O19 | CID 441889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C45H76O19 | CID 102482481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antimicrobial and cytotoxic activities of neolignans from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Detailed Protocol for the Extraction and Purification of Officinalisinin I from Anemarrhena asphodeloides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Officinalisinin I, a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, has demonstrated significant potential in biomedical research, particularly for its hypoglycemic and neuroprotective properties. This application note provides a comprehensive, step-by-step protocol for the efficient extraction and purification of this compound. The methodology encompasses initial solvent extraction, enrichment using column chromatography, and final purification via preparative high-performance liquid chromatography (HPLC). This guide is intended to provide researchers with a reliable framework for obtaining high-purity this compound for further pharmacological and clinical investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the purified compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₅H₇₆O₁₉ | [1][2] |

| Molecular Weight | 921.1 g/mol | [1][2] |

| CAS Number | 57944-18-0 | [2] |

| Class | Steroidal Saponin | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |

Experimental Protocols

The following protocols are a synthesized representation of common methodologies for the isolation of steroidal saponins from Anemarrhena asphodeloides.

Overall Workflow

The multi-stage process for isolating this compound is outlined in the workflow diagram below.

Caption: Experimental workflow for this compound extraction and purification.

Detailed Methodology

Step 1: Preparation of Plant Material

-

Air-dry the rhizomes of Anemarrhena asphodeloides at room temperature.

-

Pulverize the dried rhizomes into a coarse powder (approximately 40-60 mesh) to maximize the surface area for extraction.

Step 2: Extraction of Crude Saponins

-

Macerate the powdered rhizomes (1 kg) in 70% aqueous ethanol (10 L) and extract under reflux for 2 hours.

-

Filter the mixture while hot and collect the filtrate.

-

Repeat the extraction process on the residue two more times to ensure a comprehensive extraction.

-

Combine the filtrates from the three extraction cycles.

Step 3: Concentration to Crude Extract

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C.

-

The resulting viscous liquid is the crude extract, which can be lyophilized to obtain a dry powder.

Step 4: Enrichment of Total Saponins

-

Dissolve the crude extract in a minimal amount of distilled water.

-

Apply the aqueous solution to a macroporous resin (D101) column (e.g., 10 cm x 100 cm).

-

First, elute the column with distilled water to remove highly polar impurities like sugars and salts.

-

Subsequently, elute the column with 70% aqueous ethanol to release the adsorbed saponins.

-

Collect the 70% ethanol eluate and concentrate it to dryness to yield the total saponin fraction.

Step 5: Fractionation by Silica Gel Chromatography

-

Apply the total saponin fraction onto a silica gel column.

-

Perform gradient elution using a solvent system such as chloroform-methanol-water in increasing polarity (e.g., starting from 9:1:0.1 to 6:4:1).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

Step 6: Final Purification by Preparative HPLC

-

Dissolve the enriched fraction in methanol.

-

Purify the dissolved fraction using a preparative HPLC system equipped with a reversed-phase C18 column.

-

Employ a mobile phase of acetonitrile and water with a gradient elution profile. A typical gradient might be 30-60% acetonitrile over 40 minutes.

-

Monitor the eluate using a suitable detector (e.g., an evaporative light scattering detector or a UV detector at a low wavelength like 205 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the purified this compound as a white, amorphous powder.

Step 7: Purity and Structural Confirmation

-

Assess the purity of the final product using analytical HPLC.

-

Confirm the identity and structure of this compound through spectroscopic methods, including High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).

Quantitative Data

While specific yield and purity data for each step of this compound isolation are not extensively documented, Table 2 provides representative data for the extraction of total saponins from Anemarrhena asphodeloides to serve as a benchmark.

Table 2: Representative Yields for Saponin Extraction from Anemarrhena asphodeloides

| Process Stage | Starting Material | Typical Yield | Analyte | Reference |

| Methanol Extraction | 1.2 kg Dried Rhizomes | 420.81 g (35.1%) | Crude MeOH Extract | [4] |

| n-Butanol Fractionation | 120 g Crude Extract | ~20-30 g (~17-25%) | Total Saponin Fraction | [5] |

| Preparative HPLC | Enriched Fractions | Milligram quantities | Pure Saponins | [6] |

Note: Yields can vary significantly based on the source of the plant material, season of collection, and the precise extraction conditions.

Associated Signaling Pathway

This compound is reported to have hypoglycemic and neuroprotective effects. These activities are believed to be mediated through the modulation of several key signaling molecules.[3]

Caption: Proposed mechanism of action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Two new steroidal saponins isolated from Anemarrhena asphodeloides [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. Two new steroidal saponins isolated from <i>Anemarrhena</i> <i>asphodeloides</i> [cjnmcpu.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Evaluation of Officinalisinin I Neuroprotective Effects Using Cell-based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Officinalisinin I is a novel compound with purported neuroprotective properties. These application notes provide a comprehensive guide to evaluating the potential neuroprotective effects of this compound using a panel of robust and well-established cell-based assays. The following protocols are designed to assess the compound's ability to mitigate neuronal cell death, reduce oxidative stress, inhibit apoptosis, and modulate inflammatory responses, key mechanisms implicated in neurodegeneration.

Experimental Workflow Overview

A systematic approach is crucial for the comprehensive evaluation of a potential neuroprotective agent. The following workflow outlines the recommended sequence of experiments.

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Data Presentation

Table 1: Dose-Response Cytotoxicity of this compound

This table summarizes the effect of increasing concentrations of this compound on neuronal cell viability and cytotoxicity. This initial screening is essential to determine the optimal non-toxic concentration range for subsequent neuroprotection assays.

| Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Maximum Lysis) (LDH Assay) |

| 0.1 | 99.8 ± 2.1 | 1.2 ± 0.5 |

| 1 | 98.5 ± 3.5 | 2.5 ± 0.8 |

| 10 | 97.2 ± 2.8 | 4.1 ± 1.2 |

| 25 | 95.6 ± 4.1 | 5.8 ± 1.5 |

| 50 | 88.3 ± 5.2 | 12.7 ± 2.3 |

| 100 | 65.1 ± 6.8 | 35.4 ± 4.1 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Neuroprotective Effects of this compound Against Oxidative Stress-Induced Cell Death

This table illustrates the protective effect of pre-treatment with non-toxic concentrations of this compound against a neurotoxic challenge (e.g., 100 µM H₂O₂ for 24 hours).

| Treatment Group | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% of Maximum Lysis) (LDH Assay) |

| Control (Vehicle) | 100 ± 5.0 | 5.0 ± 1.0 |

| H₂O₂ (100 µM) | 45.2 ± 4.5 | 58.3 ± 5.2 |

| This compound (1 µM) + H₂O₂ | 55.8 ± 3.8 | 45.1 ± 4.1 |

| This compound (10 µM) + H₂O₂ | 75.3 ± 4.2 | 25.7 ± 3.5 |

| This compound (25 µM) + H₂O₂ | 88.9 ± 3.9 | 12.4 ± 2.8 |

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on Markers of Oxidative Stress, Apoptosis, and Inflammation

This table provides a summary of the mechanistic studies, quantifying the impact of this compound on key cellular pathways involved in neurodegeneration.

| Treatment Group | Intracellular ROS Levels (Fold Change vs. Control) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 | 15.2 ± 3.1 | 20.5 ± 4.2 |

| Neurotoxin | 4.8 ± 0.5 | 5.2 ± 0.6 | 4.5 ± 0.4 | 150.8 ± 12.5 | 180.3 ± 15.8 |

| This compound (10 µM) + Neurotoxin | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.1 ± 0.3 | 65.4 ± 8.2 | 75.1 ± 9.3 |

| This compound (25 µM) + Neurotoxin | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.6 ± 0.2 | 30.1 ± 5.6 | 35.7 ± 6.1 |

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture

-

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neurotoxicity and neuroprotection studies.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). For neuroprotection studies, pre-treat with this compound for 1-2 hours before adding a neurotoxic agent (e.g., H₂O₂).

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.[3]

-

Protocol:

-

Plate and treat cells as described in the MTT assay protocol.

-

At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[3]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4][3]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.[4]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[3]

-

Add 50 µL of stop solution to each well.[3]

-

Measure the absorbance at 490 nm using a microplate reader.[4][3]

-

Measurement of Intracellular Reactive Oxygen Species (ROS).[8][9]

This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.

-

Protocol:

-

Plate and treat SH-SY5Y cells in a black, clear-bottom 96-well plate.

-

After treatment, remove the medium and wash the cells once with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[5]

-

Apoptosis Assays: Caspase Activity.[10][11][12]

Caspases are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7) provides insight into the apoptotic pathway.[6]

-

Protocol (using a fluorometric substrate):

-

Plate and treat cells in a 96-well plate.

-

After treatment, lyse the cells using a lysis buffer provided with the assay kit.

-

Incubate the cell lysates on ice for 10 minutes.[7]

-

Centrifuge the lysates at 800 g for 10 minutes.[7]

-

Transfer the supernatant to a new black 96-well plate.

-

Add the caspase-specific fluorogenic substrate (e.g., DEVD-AMC for caspase-3/7, LEHD-R110 for caspase-9) and reaction buffer to each well.[7][8]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[7][8]

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC, Ex/Em = 490/525 nm for R110).[7][8]

-

Measurement of Inflammatory Cytokines: Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16][17][18]

ELISA is a sensitive and specific method for quantifying the concentration of secreted pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[9][10]

-

Protocol (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.[10]

-

Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.[10]

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[11]

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[12]

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[10]

-

Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[9]

-

Add a stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.[10]

-

Signaling Pathway Diagrams

The neuroprotective effects of this compound are hypothesized to involve the modulation of key signaling pathways that regulate oxidative stress, apoptosis, and inflammation.

Caption: Putative neuroprotective mechanisms of this compound.

The following diagram illustrates the principle of the Caspase activity assay.

Caption: Principle of the fluorometric caspase activity assay.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bmgrp.com [bmgrp.com]

Protocol for assessing Officinalisinin I effects on glucose uptake in vitro

Application Notes & Protocols

Topic: Protocol for Assessing Officinalisinin I Effects on Glucose Uptake in vitro

For: Researchers, scientists, and drug development professionals.

Introduction

This compound is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides.[1][2] Preclinical in vivo studies have indicated that this compound can effectively reduce blood glucose and improve glucose tolerance in diabetic mice.[3] The proposed mechanism of action involves the promotion of Glucagon-like peptide-1 (GLP-1) and Brain-Derived Neurotrophic Factor (BDNF) generation, as well as increased activity of Glutathione Peroxidase (GSH-PX), rather than through the inhibition of glycosidase activity.[3] To further elucidate its mechanism and potential as a therapeutic agent for metabolic disorders, it is crucial to assess its direct effects on glucose uptake in insulin-sensitive cells in vitro.

This document provides a detailed protocol for evaluating the effects of this compound on glucose uptake in differentiated L6 myotubes, a widely used model for skeletal muscle glucose metabolism. The primary method described is the fluorescent 2-deoxy-D-glucose (2-NBDG) uptake assay, a common non-radioactive method for measuring glucose transport in cultured cells.

Data Presentation

As this protocol outlines a methodology for future experiments, the following tables are presented as templates for data acquisition and organization.

Table 1: Cytotoxicity of this compound on L6 Myotubes

| This compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Table 2: Effect of this compound on Basal and Insulin-Stimulated Glucose Uptake

| Treatment Group | This compound (µM) | Insulin (100 nM) | 2-NBDG Uptake (MFI) | % of Basal Control |

| Basal Control | 0 | - | 100% | |

| Insulin Control | 0 | + | ||

| Treatment 1 | X | - | ||

| Treatment 2 | Y | - | ||

| Treatment 3 | Z | - | ||

| Treatment + Insulin 1 | X | + | ||

| Treatment + Insulin 2 | Y | + | ||

| Treatment + Insulin 3 | Z | + |

MFI: Mean Fluorescence Intensity

Experimental Protocols

L6 Myoblast Culture and Differentiation

This protocol is adapted from standard procedures for L6 cell culture.[4]

Materials:

-

L6 rat skeletal myoblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Myoblast Proliferation: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Seeding for Differentiation: Once cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed into appropriate culture plates (e.g., 24-well or 96-well plates for glucose uptake assays) at a density that will allow them to reach confluence.

-

Differentiation: Two days post-confluence, switch the medium to DMEM containing 2% FBS and 1% penicillin-streptomycin to induce differentiation into myotubes.

-

Maturation: Maintain the cells in the differentiation medium for 4-6 days, replacing the medium every 48 hours. Fully differentiated, multinucleated myotubes should be visible.[5]

2-NBDG Glucose Uptake Assay

This protocol is a synthesized methodology based on established fluorescent glucose uptake assays.[6][7][8]

Materials:

-

Differentiated L6 myotubes in 96-well black, clear-bottom plates

-

This compound stock solution (in DMSO or other suitable solvent)

-

Insulin (100 nM, positive control)

-

Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, and 1.3 mM MgSO₄)[4] or glucose-free DMEM

-

2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)

-

Phloretin or Cytochalasin B (inhibitor control)

-

Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

-

Serum Starvation: After full differentiation, gently wash the L6 myotubes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.[9]

-

Glucose Starvation: Remove the serum-free medium and wash the cells twice with a glucose-free buffer (e.g., KRH buffer or glucose-free DMEM). Incubate the cells in this buffer for 1 hour at 37°C.[10]

-

Treatment: Prepare working solutions of this compound and controls (Insulin, vehicle) in the glucose-free buffer. Remove the starvation buffer and add the treatment solutions to the respective wells.

-

Basal Group: Vehicle control in buffer.

-

Positive Control: 100 nM Insulin in buffer.

-

Test Groups: Various concentrations of this compound in buffer.

-

Inhibitor Control: Pre-treat a set of wells with a glucose transporter inhibitor (e.g., Phloretin) before adding 2-NBDG.

-

-

Incubate the plate at 37°C for 30-60 minutes.

-

2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30 minutes at 37°C, protected from light.[8]

-

Terminate Uptake: Stop the reaction by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.[8]

-

Fluorescence Measurement: Add 100 µL of PBS or a cell lysis buffer to each well. Measure the fluorescence intensity using a plate reader with appropriate filters for 2-NBDG (Excitation ~485 nm, Emission ~535 nm).

-

Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence intensity of treated groups to the basal control group. The results can be expressed as a percentage or fold change in glucose uptake relative to the control.

Visualization of Pathways and Workflows

Signaling Pathway for Insulin-Mediated Glucose Uptake

The primary pathway for insulin-stimulated glucose uptake involves PI3K/Akt signaling, leading to the translocation of GLUT4 transporters to the cell membrane.

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Workflow for 2-NBDG Glucose Uptake Assay

The following diagram illustrates the key steps in the experimental protocol.

Caption: Workflow for the 2-NBDG glucose uptake assay in L6 myotubes.

References

- 1. This compound (57944-18-0) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:57944-18-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japer.in [japer.in]

- 6. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 8. Frontiers | Neuregulin-1β increases glucose uptake and promotes GLUT4 translocation in palmitate-treated C2C12 myotubes by activating PI3K/AKT signaling pathway [frontiersin.org]

- 9. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Officinalisinin I formulation for improved bioavailability in preclinical studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Officinalisinin I is an iridoid glycoside isolated from the fruit of Cornus officinalis, a plant with a long history of use in traditional medicine.[1][2] Preclinical research suggests that iridoid glycosides possess a range of pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects.[3][4] However, a significant challenge in the development of iridoid glycosides as therapeutic agents is their typically low oral bioavailability. This limitation is often attributed to factors such as instability in gastric acid, low lipophilicity leading to poor gastrointestinal absorption, and susceptibility to first-pass metabolism.[5]

These application notes provide a framework for developing a formulation of this compound aimed at improving its oral bioavailability in preclinical studies. Due to the limited publicly available pharmacokinetic data specifically for this compound, the following protocols and data are based on established methods for improving the bioavailability of other structurally related iridoid glycosides, such as aucubin.

Challenges in the Bioavailability of Iridoid Glycosides

Studies on aucubin, a well-characterized iridoid glycoside, demonstrate the pharmacokinetic hurdles common to this class of compounds. The oral bioavailability of aucubin in rats has been reported to be as low as 19.3%.[5] This poor bioavailability is a composite result of several factors:

-

pH Instability: Iridoid glycosides can undergo rapid degradation in the acidic environment of the stomach.[5]

-

Low Lipophilicity: The hydrophilic nature of these glycosides hinders their passive diffusion across the lipid-rich membranes of the gastrointestinal tract.[5]

-

First-Pass Metabolism: Significant metabolism in the intestinal mucosa and liver can reduce the amount of active compound reaching systemic circulation.[5]

The table below summarizes the pharmacokinetic parameters of aucubin in rats, illustrating the challenges associated with its systemic delivery after oral administration.

| Pharmacokinetic Parameter | Intravenous (40 mg/kg) | Oral (100 mg/kg) |

| Half-life (t½) | 42.5 min | - |

| Total Body Clearance (CLt) | 7.2 ml/min/kg | - |

| Volume of Distribution (Vdss) | 346.9 ml/kg | - |